Bis(triphenylphosphine)palladium(II) dichloride
Overview
Description
Bis(triphenylphosphine)palladium(II) dichloride is a coordination compound of palladium with the chemical formula ([PdCl_2(PPh_3)_2]). It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform, benzene, and toluene . This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(triphenylphosphine)palladium(II) dichloride can be synthesized through several methods. One common method involves the reaction of palladium(II) chloride with triphenylphosphine in an organic solvent. The reaction typically proceeds as follows :
- Dissolve palladium(II) chloride in hydrochloric acid and heat to 40-80°C.
- Add ethanol to dilute the solution.
- Dissolve triphenylphosphine in anhydrous ethanol and heat to 40-80°C.
- Slowly add the palladium chloride solution to the triphenylphosphine solution while maintaining the temperature.
- After the addition is complete, allow the mixture to react for 10-60 minutes.
- Cool the mixture, filter, wash, and dry under vacuum to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(triphenylphosphine)palladium(II) dichloride is primarily involved in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . Some of the key reactions include:
Suzuki Coupling: Reaction with aryl or vinyl boronic acids to form biaryl compounds.
Heck Reaction: Coupling of aryl halides with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynes.
Common Reagents and Conditions
The common reagents used in these reactions include aryl halides, boronic acids, alkenes, and alkynes. The reactions typically require a base (e.g., potassium carbonate) and are conducted in organic solvents such as toluene or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products Formed
The major products formed from these reactions are biaryl compounds, substituted alkenes, and substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Bis(triphenylphosphine)palladium(II) dichloride has a wide range of applications in scientific research :
Chemistry: Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, polymers, and fine chemicals.
Mechanism of Action
The mechanism by which bis(triphenylphosphine)palladium(II) dichloride exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation of carbon-carbon bonds . The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bis(triphenylphosphine)palladium(II) dichloride include:
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(diphenylphosphino)ferrocene palladium(II) dichloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
Uniqueness
This compound is unique due to its high stability and efficiency as a catalyst in cross-coupling reactions. Its ability to facilitate a wide range of carbon-carbon bond-forming reactions makes it a valuable tool in organic synthesis .
Properties
IUPAC Name |
palladium(2+);triphenylphosphane;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHIGQDRGKUECZ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2P2Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15604-37-2 | |
Details | Compound: (SP-4-2)-Dichlorobis(triphenylphosphine)palladium | |
Record name | (SP-4-2)-Dichlorobis(triphenylphosphine)palladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15604-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
701.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13965-03-2 | |
Record name | Dichlorobis(triphenylphosphine)palladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13965-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorobis(triphenylphosphine)palladium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013965032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorobis(triphenylphosphine)palladium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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